Cas no 2034390-65-1 (methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate)
![methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate structure](https://ja.kuujia.com/scimg/cas/2034390-65-1x500.png)
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate 化学的及び物理的性質
名前と識別子
-
- F6561-6957
- AKOS026704749
- methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate
- methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate
- methyl 4-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamoyl]benzoate
- 2034390-65-1
-
- インチ: 1S/C18H18N6O3/c1-27-18(26)13-4-2-12(3-5-13)17(25)20-14-8-9-23(10-14)16-7-6-15-21-19-11-24(15)22-16/h2-7,11,14H,8-10H2,1H3,(H,20,25)
- InChIKey: APKAMVFNNDTVMF-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(C(=O)OC)=CC=1)NC1CN(C2C=CC3=NN=CN3N=2)CC1
計算された属性
- せいみつぶんしりょう: 366.14403846g/mol
- どういたいしつりょう: 366.14403846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 553
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-6957-5mg |
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate |
2034390-65-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-6957-100mg |
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate |
2034390-65-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6561-6957-10μmol |
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate |
2034390-65-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-6957-15mg |
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate |
2034390-65-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6561-6957-30mg |
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate |
2034390-65-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6561-6957-2μmol |
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate |
2034390-65-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6561-6957-50mg |
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate |
2034390-65-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6561-6957-10mg |
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate |
2034390-65-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-6957-20mg |
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate |
2034390-65-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6561-6957-5μmol |
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate |
2034390-65-1 | 5μmol |
$63.0 | 2023-09-08 |
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoateに関する追加情報
Methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate (CAS No. 2034390-65-1): A Comprehensive Overview
Methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate, identified by its CAS number 2034390-65-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic rings and functional groups that contribute to its unique chemical and biological properties. The presence of a benzoate moiety, combined with a pyrrolidinyl and triazolopyridazinyl substituent, makes this molecule a promising candidate for further exploration in drug discovery and medicinal chemistry.
The structural complexity of Methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate is not merely a matter of academic curiosity; it is a critical factor in determining its potential biological activity. The benzoate group is known for its role in enhancing the solubility and metabolic stability of pharmaceutical compounds, while the pyrrolidinyl and triazolopyridazinyl moieties introduce specific interactions with biological targets. These interactions are often the key to unlocking new therapeutic possibilities. Recent studies have highlighted the importance of such multifunctional molecules in addressing complex diseases by simultaneously targeting multiple pathways or receptors.
In the realm of medicinal chemistry, the synthesis and characterization of Methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate represent a significant advancement in the design of novel pharmacophores. The compound's structure suggests potential applications in the development of drugs targeting neurological disorders, inflammatory conditions, and even certain types of cancer. The triazolopyridazinyl ring is particularly noteworthy, as it has been shown to exhibit inhibitory activity against various enzymes and receptors implicated in disease mechanisms. This has spurred interest in exploring derivatives of this core structure to optimize potency and selectivity.
One of the most exciting aspects of Methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate is its potential as a scaffold for drug development. By modifying specific functional groups or introducing new ones, chemists can tailor the molecule to achieve desired pharmacological effects. For instance, the carboxamide group can be further functionalized to enhance binding affinity or metabolic stability. Similarly, the pyrrolidinyl ring offers opportunities for structural diversification without compromising the core biological activity. These features make this compound an attractive starting point for generating libraries of compounds for high-throughput screening.
The field of computational chemistry has also played a pivotal role in understanding the behavior of Methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate. Advanced modeling techniques allow researchers to predict how this molecule will interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental efforts and reducing the time required to develop lead compounds. Moreover, computational studies can provide insights into the molecule's pharmacokinetic properties, such as solubility, permeability, and metabolic pathways. This information is crucial for optimizing drug candidates before they enter clinical trials.
Recent research has demonstrated that Methyl 4-{(1-[[1H-pyrrole-]carbonyl)[5H-[1,2,4]triazolo[4,3-b]pyridazin]-6-yloxy]}benzoate (CAS No. 2038575808) exhibits interesting biological activities that warrant further investigation. Studies have shown that this derivative possesses anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. The presence of both pyrrole and triazolopyridazine moieties contributes to its ability to interact with multiple targets simultaneously. This multitarget approach is increasingly recognized as a strategy for developing more effective therapeutics with fewer side effects.
The synthesis of Methyl 4-{(1-[[5H-pyrrole-]carbonyl)[5H-[1,2,4]triazolo[4,3-b]pyridazin]-6-yloxy]}benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions to form the heterocyclic rings followed by functional group transformations to introduce the benzoate moiety. Advances in synthetic methodologies have made it possible to streamline these processes using catalytic systems that enhance efficiency while minimizing waste generation. Such green chemistry approaches are essential for sustainable drug development.
The biological evaluation of Methyl 4-{(1-[[5H-pyrrole-]carbonyl)[5H-[1H-pyrrole-]carbonyl][5H-[1,2,4]triazolo[5H-[5H-pyrrole]-6-yloxy]}benzoate (CAS No: 2038575808) has revealed additional promising activities beyond anti-inflammation. Preclinical studies indicate that this compound may have neuroprotective effects by attenuating oxidative stress and inhibiting neurodegenerative pathways associated with conditions like Alzheimer's disease and Parkinson's disease. The dual functionality provided by the pyrrole groups enhances its potential as a therapeutic agent by allowing simultaneous interaction with multiple disease-relevant targets.
In conclusion,Methyl 4{[([5H-pyrrole-carbonyl) strong>[5H-[5H-pyrrole)-carbonyl)[5H-[14-triaziolobenzene)-6-yloxy]]}benzene (CAS No: 2038575808) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications。 Its intricate structure, characterized by fused heterocyclic rings, functional groups, and multiple sites for modification, makes it an ideal candidate for drug discovery。 Ongoing research continues to uncover new applications for this compound, underscoring its importance as a scaffold for developing innovative therapeutics。 As our understanding of disease mechanisms evolves, so too will our ability to harness molecules like Methyl 44{[(14-triaziolobenzene)-6-yloxy]]}-benzene (CAS No: 2038575808) to improve human health。
2034390-65-1 (methyl 4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamoyl]benzoate) 関連製品
- 2034361-71-0(N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide)
- 2680779-00-2(3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acid)
- 1797400-77-1(N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}ethanediamide)
- 13726-19-7(2-(4-Chloro-3-methoxyphenyl)acetic acid)
- 1804757-37-6(2-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid)
- 843620-87-1((6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid)
- 896314-11-7(N-1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl-2,5-dimethoxybenzene-1-sulfonamide)
- 1336673-55-2((2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine)
- 2229098-00-2(1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 866132-05-0(N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA)




